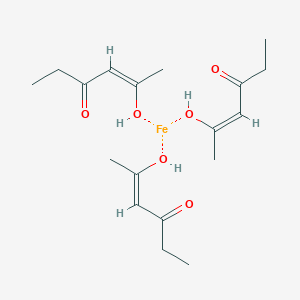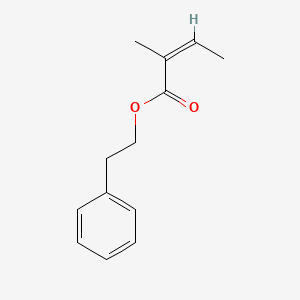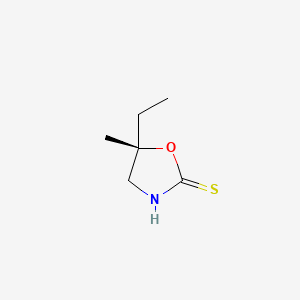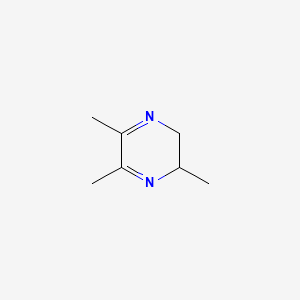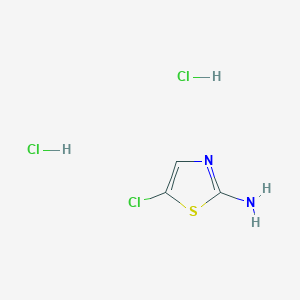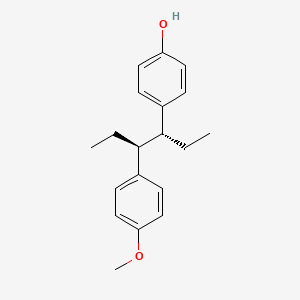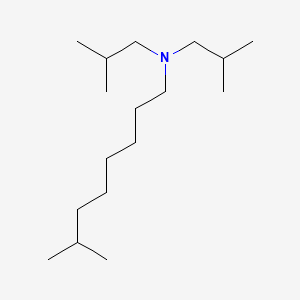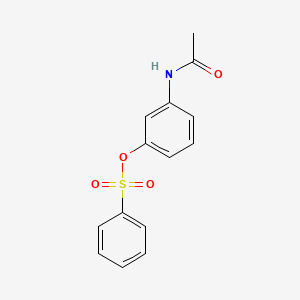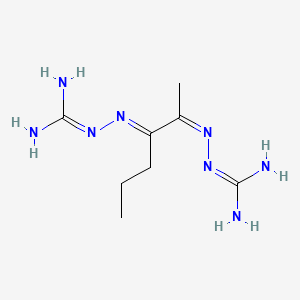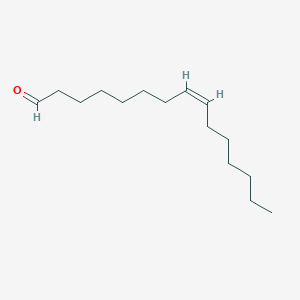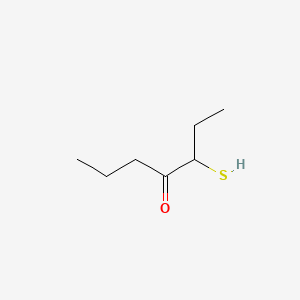
3-Mercaptoheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptoheptan-4-one is an organic compound characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its molecular structure. This compound is known for its distinctive sulfurous odor and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptoheptan-4-one can be synthesized through several methods. One common approach involves the reaction of heptan-4-one with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptoheptan-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated thiols and thioethers.
Scientific Research Applications
3-Mercaptoheptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Mercaptoheptan-4-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can affect cellular pathways and biochemical processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
- 3-Mercaptohexan-4-one
- 3-Mercaptooctan-4-one
- 4-Mercaptoheptan-3-one
Comparison: 3-Mercaptoheptan-4-one is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a different reactivity profile and odor characteristics, making it suitable for specialized applications in various fields.
Properties
CAS No. |
63458-78-6 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3-sulfanylheptan-4-one |
InChI |
InChI=1S/C7H14OS/c1-3-5-6(8)7(9)4-2/h7,9H,3-5H2,1-2H3 |
InChI Key |
FUMNWNPDMTVHCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




